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Executive Summary & Mechanistic Rationale
Prolyl-specific peptidases (PSPs)—including Prolyl Oligopeptidase (POP/PREP), Fibroblast Activation Protein α (FAP), and Dipeptidyl Peptidase-4 (D

conformational constraints that protect peptides from general proteolytic degradation, PSPs play critical roles in regulating neuroactive peptides, imm

While POP has emerged as a primary therapeutic target for neurodegenerative and cognitive disorders[3][4], FAP is heavily implicated in tumor growt

challenging[2].

The Covalent Advantage: To overcome these selectivity and pharmacokinetic hurdles, modern drug design leverages targeted covalent probes. By co

conserved catalytic serine (e.g., Ser554 in POP)[5]. This two-step binding mechanism extends target residence time, enhances biochemical efficiency
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Fig 1: Reaction pathways of reversible and irreversible covalent probes targeting prolyl peptidases.

Warhead Selection: Tuning Reactivity and Selectivity
The choice of the electrophilic warhead dictates the probe's reversibility, adduct geometry, and target preference. Computational and biophysical inve

POP[5][6].

Nitriles (Reversible)
Nitriles are the most classical reversible warheads for PSPs. Upon nucleophilic attack by the catalytic serine, they form a trigonal planar iminoether[5]

like FAP[5].
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Boronic Acids and Esters (Reversible)
Boronic acids and esters act as highly reactive transition-state analogs that form stable tetrahedral adducts with the catalytic serine[7][8]. Because of 

Sulfonyl Fluorides (Irreversible)
For applications requiring permanent target inactivation or central nervous system (CNS) penetration, sulfonyl fluorides are premier warheads. They r

exceptional blood-brain barrier (BBB) permeability via passive diffusion[3][4].

Quantitative Data Summary: Warhead Profiling
Warhead Chemistry Target Preference Inhibition Mode

Nitrile POP > FAP Reversible Covalent

Boronic Ester FAP ≈ POP Reversible Covalent

Sulfonyl Fluoride POP >> FAP Irreversible Covalent

Experimental Protocol: Activity-Based Protein Profiling (ABPP)
To validate the target engagement and off-target landscape of a newly designed covalent probe, Activity-Based Protein Profiling (ABPP) is the gold st

Causality & Self-Validation: The following protocol is designed as a self-validating system. It incorporates a Heat-Denatured Control to prove that prob

occupies the active site.
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Fig 2: Activity-Based Protein Profiling (ABPP) workflow for evaluating target engagement.

Step 1: Native Proteome Preparation
Rationale: Lysis must be performed under non-denaturing conditions to preserve the active site nucleophilicity of the serine hydrolases. Broad-spectru

Harvest cells (e.g., MDCK or human glioblastoma cells) and wash 2x with cold PBS.

Lyse cells in native buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40, supplemented with EDTA-free protease inhibitor cocktail (strictly la

Clear the lysate by centrifugation at 20,000 × g for 15 min at 4°C. Adjust protein concentration to 2 mg/mL.

Step 2: Probe Incubation & Competition
Rationale: Titrating the probe ensures saturation without driving non-specific labeling. The competitor validates active-site specificity.

Divide the proteome into three 50 µL aliquots:

Aliquot A (Vehicle): Add DMSO (1% final).

Aliquot B (Competition): Add 10 µM of a known non-tagged inhibitor (e.g., JTP-4819 for POP). Incubate for 30 min at 37°C.

Aliquot C (Denatured): Heat at 95°C for 5 min, then cool to room temperature.

Add the alkyne-tagged covalent probe (e.g., 100 nM final concentration) to all aliquots.

Incubate for 1 hour at 37°C to allow covalent adduct formation.
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Step 3: CuAAC "Click" Chemistry
Rationale: Appending the bulky fluorophore or biotin tag post-incubation via Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) prevents steric h

To each 50 µL reaction, add the following click reagents sequentially (master mix preferred):

1 µL of Azide-Fluorophore (e.g., TAMRA-azide) or Azide-Biotin (1 mM stock).

1 µL of TCEP (50 mM stock, freshly prepared in water).

3 µL of TBTA ligand (1.7 mM stock in DMSO/t-butanol).

1 µL of CuSO₄ (50 mM stock in water).

Vortex gently and incubate in the dark at room temperature for 1 hour.

Step 4: Readout (In-Gel Fluorescence or LC-MS/MS)
Quench the click reaction by adding 4X SDS-PAGE loading buffer.

Resolve the proteins on a 10% SDS-PAGE gel.

Scan the gel using a fluorescence scanner (e.g., Typhoon) to visualize target engagement.

Validation Check: A successful probe will show a strong fluorescent band at ~80 kDa (POP) in Aliquot A, which is absent in Aliquots B (competed

For target identification, scale up the reaction using Azide-Biotin, precipitate proteins, enrich via streptavidin-agarose beads, and analyze by quantit
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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